molecular formula C6H2F3NO2 B1395229 2,5,6-Trifluoronicotinic acid CAS No. 773109-19-6

2,5,6-Trifluoronicotinic acid

Cat. No.: B1395229
CAS No.: 773109-19-6
M. Wt: 177.08 g/mol
InChI Key: PSLBDVQUNRNSSA-UHFFFAOYSA-N
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Description

2,5,6-Trifluoronicotinic acid is a fluorinated derivative of nicotinic acid, characterized by the presence of three fluorine atoms at the 2, 5, and 6 positions of the pyridine ring. This compound has the molecular formula C6H2F3NO2 and a molecular weight of 177.08 g/mol . It is primarily used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5,6-Trifluoronicotinic acid typically involves the fluorination of nicotinic acid derivatives. One common method includes the reaction of 2,5,6-trifluoropyridine with a suitable oxidizing agent to introduce the carboxylic acid group . The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product’s purity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The process is optimized to achieve high efficiency and cost-effectiveness while maintaining the compound’s quality .

Chemical Reactions Analysis

Types of Reactions: 2,5,6-Trifluoronicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various fluorinated pyridine derivatives, which can be further utilized in different chemical applications .

Scientific Research Applications

2,5,6-Trifluoronicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.

    Industry: It is employed in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5,6-Trifluoronicotinic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding. These interactions can lead to various biological effects, making the compound valuable for studying biochemical processes .

Comparison with Similar Compounds

Uniqueness: 2,5,6-Trifluoronicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2,5,6-trifluoropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F3NO2/c7-3-1-2(6(11)12)4(8)10-5(3)9/h1H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLBDVQUNRNSSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30697129
Record name 2,5,6-Trifluoropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773109-19-6
Record name 2,5,6-Trifluoropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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